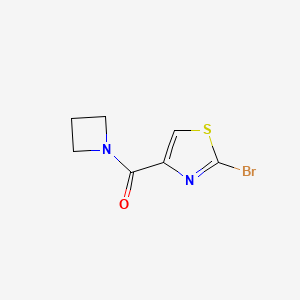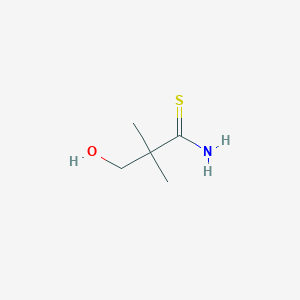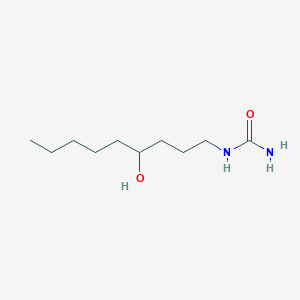
4-hydroxynonylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxynonylurea is a derivative of urea, a compound widely known for its diverse applications in various fields such as agriculture, medicine, and industry. This particular derivative features a hydroxyl group attached to a nonyl chain, which is further connected to the urea moiety. The presence of the hydroxyl group imparts unique chemical properties to the compound, making it valuable for specific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxynonylurea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 4-hydroxynonylamine with an isocyanate derivative under mild conditions. This reaction can be carried out in water without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yields and purity. The use of water as a solvent and the avoidance of hazardous reagents like phosgene make this method suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxynonylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxononylurea.
Reduction: Formation of nonylamine derivatives.
Substitution: Formation of nonyl ethers or esters.
Wissenschaftliche Forschungsanwendungen
4-hydroxynonylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-hydroxynonylurea involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-hydroxybutyl)Urea
- N-(4-hydroxyhexyl)Urea
- N-(4-hydroxyoctyl)Urea
Uniqueness
4-hydroxynonylurea is unique due to its longer nonyl chain, which imparts different physicochemical properties compared to shorter-chain analogs. This difference can affect its solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other derivatives may not be as effective .
Eigenschaften
CAS-Nummer |
61956-76-1 |
|---|---|
Molekularformel |
C10H22N2O2 |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
4-hydroxynonylurea |
InChI |
InChI=1S/C10H22N2O2/c1-2-3-4-6-9(13)7-5-8-12-10(11)14/h9,13H,2-8H2,1H3,(H3,11,12,14) |
InChI-Schlüssel |
JQIYCMORJIDEPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCCNC(=O)N)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

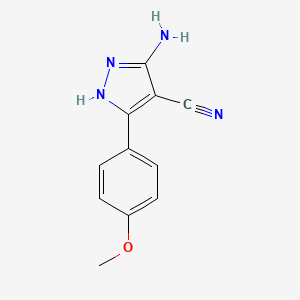
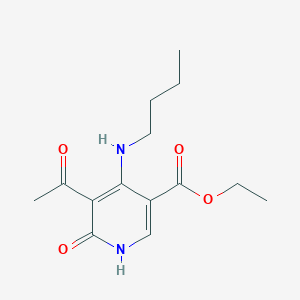
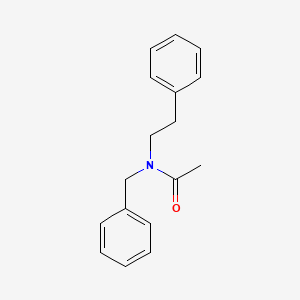
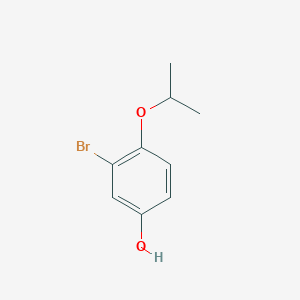
![7-O-tert-butyl 2-O,3-O-dimethyl 7-azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylate](/img/structure/B8696165.png)
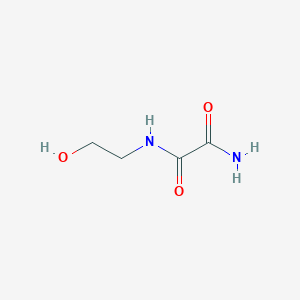
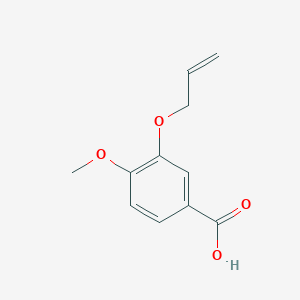
![2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid](/img/structure/B8696209.png)
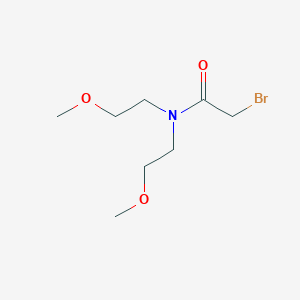
![N-[(3-bromophenyl)methyl]-N-methylOctanamide](/img/structure/B8696231.png)
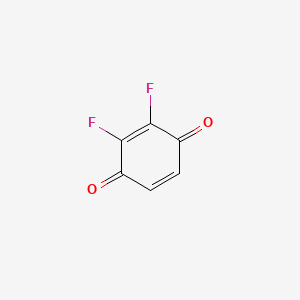
![2-[4-(4-methoxyphenyl)-1-piperazinyl]ethanol](/img/structure/B8696245.png)
